molecular formula C8H6BrF3O B6248723 1-bromo-3-(1,1,2-trifluoroethoxy)benzene CAS No. 2613384-29-3

1-bromo-3-(1,1,2-trifluoroethoxy)benzene

Cat. No.: B6248723
CAS No.: 2613384-29-3
M. Wt: 255
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Description

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene (CAS: 1783392-06-2, molecular formula C₈H₅BrF₃O) is a halogenated aromatic compound featuring a bromine atom at the para position and a 1,1,2-trifluoroethoxy (-OCHFCF₂) group at the meta position. The trifluoroethoxy substituent introduces significant electronegativity and lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis. Its molecular weight is 257.03 g/mol, and it is commercially available through suppliers like Enamine Ltd and CymitQuimica.

Properties

CAS No.

2613384-29-3

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 3-(1,1,2-trifluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Reaction of this compound with a suitable nucleophile under appropriate conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenols or quinones.

  • Reduction: Reduction of the bromine atom to hydrogen.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Employing reducing agents like zinc dust or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles such as sodium iodide (NaI) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Phenols, quinones.

  • Reduction: this compound with reduced bromine.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is utilized in several scientific research fields:

  • Chemistry: As a building block in organic synthesis and material science.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

  • Industry: In the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variation: Trifluoromethoxy vs. Trifluoroethoxy

  • 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0): Substituent: -OCF₃ (trifluoromethoxy) instead of -OCHFCF₂. Molecular weight: 241.00 g/mol, lighter due to the absence of a CH₂ group. It has a higher commercial availability (>95% purity) and lower boiling point (153–155°C).

Fluorine Positional Isomerism: 1,1,2-Trifluoroethoxy vs. 2,2,2-Trifluoroethoxy

  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1): Substituent: -OCH₂CF₃ (fluorines on the terminal carbon). Molecular formula: C₈H₆BrF₃O, differing by one hydrogen due to CH₂ vs. CHF in the ethoxy chain. Key Differences: The 2,2,2-trifluoroethoxy group increases steric bulk and may alter solubility in nonpolar solvents compared to the 1,1,2-isomer.

Chain Length and Fluorination: Difluoropropyl vs. Trifluoroethoxy

  • 1-Bromo-3-(1,1-difluoropropyl)benzene (CAS 1204295-68-0): Substituent: -CH₂CF₂CH₃ (difluoropropyl) instead of -OCHFCF₂. Molecular weight: 235.07 g/mol, lighter due to the absence of oxygen.

Halogen Variation: Chloroethoxy vs. Trifluoroethoxy

  • 1-Bromo-3-(2-chloroethoxy)benzene (CAS 730978-54-8):
    • Substituent: -OCH₂CH₂Cl (chloroethoxy) instead of -OCHFCF₂.
    • Molecular weight: 235.51 g/mol, comparable to the target compound.
    • Key Differences : The chloro group is a better leaving group, making this compound more reactive in nucleophilic substitutions.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Notable Properties/Applications
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene C₈H₅BrF₃O 257.03 1783392-06-0 -OCHFCF₂ High electronegativity, pharmaceutical intermediates
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 2252-44-0 -OCF₃ Enhanced electrophilic reactivity
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene C₈H₆BrF₃O 257.03 888327-41-1 -OCH₂CF₃ Increased steric bulk
1-Bromo-3-(1,1-difluoropropyl)benzene C₉H₉BrF₂ 235.07 1204295-68-0 -CH₂CF₂CH₃ Improved lipophilicity
1-Bromo-3-(2-chloroethoxy)benzene C₈H₈BrClO 235.51 730978-54-8 -OCH₂CH₂Cl Superior leaving group ability

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